N1,N1-DIETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE
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Overview
Description
N1,N1-DIETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, an oxazole moiety, and diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DIETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxazole Moiety: This step often involves the use of reagents such as hydroxylamine and acetic anhydride to form the oxazole ring.
Attachment of Diethyl Groups: This can be done through alkylation reactions using diethyl sulfate or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1,N1-DIETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N1,N1-DIETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1,N1-DIETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-1,4-phenylenediamine: Similar in having diethyl groups but differs in the core structure.
N-Phenyl-1,4-phenylenediamine: Contains a phenyl group instead of the oxazole moiety.
Uniqueness
N1,N1-DIETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE is unique due to its combination of a piperidine ring, oxazole moiety, and diethyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
1-N,1-N-diethyl-4-N-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-4-18(5-2)15(21)19-8-6-12(7-9-19)14(20)16-13-10-11(3)22-17-13/h10,12H,4-9H2,1-3H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYIEUISUKXNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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